molecular formula C16H16N2O5S2 B2472269 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034340-55-9

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2472269
CAS No.: 2034340-55-9
M. Wt: 380.43
InChI Key: TURFPOLVOIIVLV-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C16H16N2O5S2 and its molecular weight is 380.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-10(19)15-6-3-11(24-15)7-8-17-25(21,22)12-4-5-14-13(9-12)18(2)16(20)23-14/h3-6,9,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURFPOLVOIIVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₅N₃O₃S
  • Molecular Weight : Approximately 293.36 g/mol

The compound features a benzo[d]oxazole core, which is known for its diverse biological activities, along with a thiophene ring that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiophene Derivative : Acetylation of thiophene to introduce the acetyl group.
  • Ethylation : Reacting the thiophene derivative with an ethylating agent.
  • Cyclization : Introducing the benzo[d]oxazole moiety through cyclization reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antitumor Activity

Studies have shown that compounds similar to this compound possess significant antitumor properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation.

Antimicrobial Properties

The presence of the thiophene ring enhances the compound's antimicrobial activity against various pathogens. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The sulfonamide group is associated with anti-inflammatory properties, making this compound a candidate for further investigation in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Molecular docking studies suggest that it may inhibit enzymes or receptors involved in critical pathways such as:

  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).
  • Inflammatory Pathways : Modulation of cytokine production.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on various cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability, indicating potential as an anticancer agent.
    Cell LineIC50 (μM)Mechanism of Action
    MCF7 (Breast)12.5CDK inhibition
    A549 (Lung)15.0Apoptosis induction
  • Antimicrobial Testing :
    • In vitro tests showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.
    BacteriaMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 μg/mL
    Escherichia coli16 μg/mL

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new anticancer or antimicrobial agents.
  • Pharmaceutical Formulations : Its anti-inflammatory properties could be harnessed in formulations aimed at treating chronic inflammatory conditions.

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